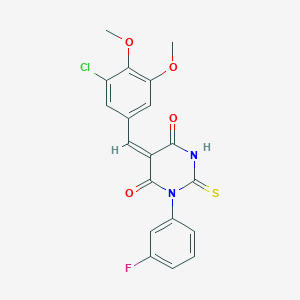
3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione is a potential drug candidate that has been the subject of significant research in recent years. This compound has shown promising results in various scientific studies and has the potential to be used in the treatment of various diseases.
作用機序
The mechanism of action of 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione is not yet fully understood. However, it is believed that the compound works by inhibiting specific enzymes or proteins that are involved in the development of various diseases. It may also work by modulating the immune system and reducing inflammation in the body.
Biochemical and Physiological Effects:
The compound 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione in lab experiments is its potential to be used in the treatment of various diseases. It has also been shown to be relatively easy to synthesize and has good stability. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are many future directions for research on 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound to better understand its potential use in the treatment of various diseases.
2. Investigation of the potential side effects and toxicity of this compound to determine safe dosage levels.
3. Exploration of the potential use of this compound in the treatment of neurological disorders.
4. Development of new derivatives of this compound to improve its efficacy and reduce potential side effects.
5. Investigation of the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, the compound 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione has shown promising results in various scientific studies and has the potential to be used in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential side effects and toxicity. However, this compound represents a potential new drug candidate that could have significant therapeutic benefits.
合成法
The synthesis of 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3-(4-bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene) hydantoin with acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.
科学的研究の応用
The compound 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione has been the subject of extensive research due to its potential use in the treatment of various diseases. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
分子式 |
C22H22BrIN2O4 |
|---|---|
分子量 |
585.2 g/mol |
IUPAC名 |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H22BrIN2O4/c1-4-13(2)30-20-17(24)9-15(11-19(20)29-3)10-18-21(27)26(22(28)25-18)12-14-5-7-16(23)8-6-14/h5-11,13H,4,12H2,1-3H3,(H,25,28)/b18-10+ |
InChIキー |
GMJPJYQWVJJRIA-VCHYOVAHSA-N |
異性体SMILES |
CCC(C)OC1=C(C=C(C=C1I)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OC |
SMILES |
CCC(C)OC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OC |
正規SMILES |
CCC(C)OC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)

![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)


![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)

![Ethyl 4-[5-({2,5-dioxo-1-[2-oxo-2-(4-toluidino)ethyl]imidazolidin-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B286232.png)